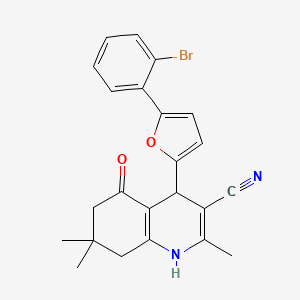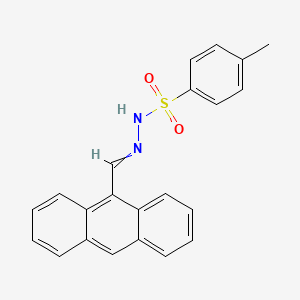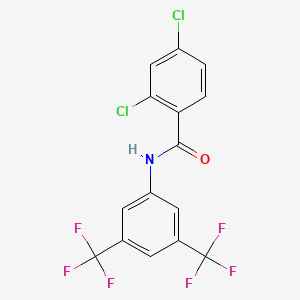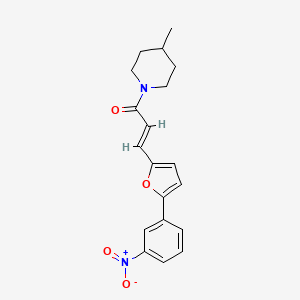
2-bromo-N,N,5-trimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N,N,5-trimethylaniline is an organic compound with the molecular formula C9H12BrN. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 2-position and methyl groups at the N,N, and 5-positions. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N,N,5-trimethylaniline typically involves the bromination of N,N,5-trimethylaniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N,N,5-trimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N,N,5-trimethylaniline.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: N,N,5-trimethylaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-N,N,5-trimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-bromo-N,N,5-trimethylaniline involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and methyl groups play a crucial role in determining the compound’s binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-N,N-dimethylaniline
- 2-Bromo-4,6-dimethylaniline
- 3-Bromo-N,N-dimethylaniline
- 4-Bromo-N,N-dimethylaniline
Uniqueness
2-Bromo-N,N,5-trimethylaniline is unique due to the specific substitution pattern on the aniline ring. The presence of the bromine atom at the 2-position and the methyl groups at the N,N, and 5-positions confer distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
64230-10-0 |
|---|---|
Formule moléculaire |
C9H12BrN |
Poids moléculaire |
214.10 g/mol |
Nom IUPAC |
2-bromo-N,N,5-trimethylaniline |
InChI |
InChI=1S/C9H12BrN/c1-7-4-5-8(10)9(6-7)11(2)3/h4-6H,1-3H3 |
Clé InChI |
QRPSRXIDVBOPCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)Br)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-1-[(2R)-2-[[(2R)-3-carboxy-2-[[(2R)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B11939188.png)











![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoyl)amino]-3-phenylpropanoate](/img/structure/B11939254.png)
